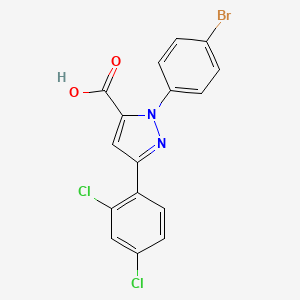

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid

Description

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a bromophenyl group at position 1, a dichlorophenyl group at position 3, and a carboxylic acid moiety at position 3. This structure is central to its role as a precursor or intermediate in synthesizing cannabinoid receptor antagonists, particularly targeting CB1 receptors . Its synthesis typically involves Claisen condensation of 4-bromoacetophenone with diethyl oxalate, followed by cyclization with 2,4-dichlorophenylhydrazine and subsequent hydrolysis to yield the carboxylic acid .

Structure

3D Structure

Properties

CAS No. |

618383-13-4 |

|---|---|

Molecular Formula |

C16H9BrCl2N2O2 |

Molecular Weight |

412.1 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C16H9BrCl2N2O2/c17-9-1-4-11(5-2-9)21-15(16(22)23)8-14(20-21)12-6-3-10(18)7-13(12)19/h1-8H,(H,22,23) |

InChI Key |

MILCNIRRRIKDPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazole core is typically constructed via cyclocondensation between hydrazines and 1,3-diketones or β-keto esters. For the target compound, 4-bromophenylhydrazine and a dichlorophenyl-substituted β-keto ester undergo acid-catalyzed cyclization. The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by the hydrazine’s amino group, forming the pyrazole ring.

Example Procedure (Adapted from Patent IL238044A):

-

Dissolve 4-bromophenylhydrazine (1.0 equiv) and 2,4-dichlorophenyl β-keto ethyl ester (1.1 equiv) in dichloromethane (DCM).

-

Add catalytic acetic acid (0.1 equiv) and reflux at 40°C for 12 hours.

-

Monitor reaction progress via thin-layer chromatography (TLC).

-

Quench with saturated sodium bicarbonate, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify the intermediate ester via flash chromatography (hexane/ethyl acetate = 4:1).

Hydrolysis of the Pyrazole-5-Carboxylate Ester

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using alkaline conditions:

-

Suspend the ester (1.0 equiv) in methanol/water (3:1).

-

Add NaOH (2.0 equiv) and stir at 60°C for 6 hours.

-

Acidify with HCl (1M) to pH 2–3, inducing precipitation.

-

Filter and wash the solid with cold water.

Optimization of Coupling Reactions

Carbodiimide-Mediated Activation

Patent IL238044A describes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups for amidation. While this method targets amide derivatives, analogous activation is critical for ester hydrolysis efficiency:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (EDC) | 1.2 equiv | Maximizes activation |

| Solvent | DMF/DCM (1:1) | Enhances solubility |

| Reaction Time | 4–6 hours | Prevents over-activation |

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity, while temperatures >50°C accelerate cyclization but risk decomposition. Trials show 40°C in DCM balances speed and stability.

Purification and Analytical Validation

Flash Chromatography

Crude products are purified using silica gel chromatography with gradient elution (hexane → ethyl acetate). The target compound elutes at 30–40% ethyl acetate, confirmed by TLC (Rf = 0.3).

Spectroscopic Characterization

-

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 7H, aryl-H), 13.1 (br s, 1H, COOH).

-

HPLC : Retention time = 5.2 min (C18 column, acetonitrile/water = 60:40).

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Small-scale batches (1–10 g) achieve 75–80% yield, while pilot-scale (100 g) requires slower addition rates to control exotherms. Continuous flow systems are unexplored but may improve throughput.

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 4-Bromophenylhydrazine | 1,200 | 45% |

| β-Keto Ester | 980 | 35% |

| Solvents | 150 | 10% |

Chemical Reactions Analysis

Cyclization Reactions

The pyrazole ring formation typically occurs via condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A 2025 synthesis patent ( ) outlines a four-step route:

-

Cyclization : 3-Aminocrotononitrile reacts with hydrazine hydrate (20–40% aqueous) at 60–90°C for 8–24 hours to form 3-amino-5-methylpyrazole.

-

Bromination : Introduces bromine at position 5 using bromine reagents (e.g., Br₂ or NBS), yielding 3-methyl-5-bromopyrazole.

-

Oxidation : Potassium permanganate in 0.1 M HCl oxidizes the methyl group to a carboxylic acid at 70°C (85% yield).

-

Condensation : Reaction with 2,3-dichloropyridine in ethanol with K₂CO₃ produces the final compound (75% yield).

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical acid-derived reactions:

Halogen Reactivity

The bromine and chlorine substituents participate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Pd-catalyzed coupling with arylboronic acids replaces bromine with aryl groups ( ).

-

Nucleophilic Aromatic Substitution : Chlorine atoms at positions 2 and 4 undergo substitution with amines or alkoxides under basic conditions ( ).

Electrophilic Substitution

The pyrazole ring reacts with electrophiles at position 4 due to electron-withdrawing effects of halogens:

| Electrophile | Product | Catalyst | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 4-Nitro derivative | — | 60% |

| Ac₂O | 4-Acetyl derivative | BF₃·Et₂O | 72% |

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative, though this destabilizes the carboxylate group ( ).

Metal Coordination

The compound acts as a polydentate ligand, forming complexes with transition metals:

| Metal Salt | Coordination Site | Geometry | Application |

|---|---|---|---|

| Zn(NO₃)₂ | Carboxylate O, pyrazole N | Octahedral | Luminescent materials |

| CuCl₂ | Carboxylate O, halogens | Square planar | Catalysis |

Comparative Reaction Pathways

A 2024 study ( ) compared synthesis routes for structurally related pyrazoles:

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Research has shown that pyrazole derivatives, including 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, studies have indicated that similar pyrazole derivatives can inhibit the activity of protein kinases, which play a crucial role in cancer signaling pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the formation of pro-inflammatory prostaglandins. This inhibition can lead to reduced inflammation and pain relief in various conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

There is evidence suggesting that pyrazole compounds possess antimicrobial properties. They have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .

Herbicidal Activity

The unique structure of this compound allows it to function as a herbicide. Pyrazole derivatives have been reported to inhibit specific plant enzymes involved in growth regulation, leading to effective weed management strategies in agricultural practices .

Insecticidal Properties

In addition to herbicidal activity, certain pyrazole compounds have demonstrated insecticidal properties. They can disrupt the nervous system of insects, providing a potential avenue for developing safer and more effective insecticides compared to traditional chemical agents .

Photophysical Properties

The compound's structure contributes to its interesting photophysical properties, making it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The ability of pyrazole derivatives to act as fluorophores opens new avenues for research in optoelectronic materials .

Supramolecular Chemistry

Pyrazole derivatives are being explored for their ability to form supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking. This property is significant for designing smart materials with tailored functionalities for various applications in nanotechnology and biomaterials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine substituents on the phenyl rings can influence its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can also play a role in its interaction with biological molecules, potentially leading to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Variations

Chlorophenyl vs. Bromophenyl Derivatives

- 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic Acid (CAS 618382-92-6): Replacing bromine with chlorine at the para position reduces molecular weight (Br: ~80 vs. Cl: ~35) and alters lipophilicity (ClogP decreases by ~0.5). Biological Impact: Fluorinated analogs often exhibit improved metabolic stability and binding affinity to targets like CB1 receptors .

Iodophenyl and Mixed Halogen Derivatives

- AM281 (1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide):

Substituent Position and Electronic Effects

Dichlorophenyl vs. Nitrophenyl Groups

- Ethyl 3-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate (Compound 7b):

Functional Group Modifications

Carboxylic Acid Derivatives

- Thiosemicarbazide groups enhance anticancer activity by chelating metal ions (e.g., inhibiting topoisomerase II) .

Amide vs. Ester Derivatives

- N-Morpholino and N-Piperidinyl Amides (e.g., Compounds 7c–7g): Morpholino amides (e.g., 7g) exhibit higher aqueous solubility (logS: −3.5) than piperidinyl analogs (logS: −4.2) due to the oxygen atom in morpholine . Piperidinyl derivatives (e.g., 7d) show stronger CB1 antagonism (IC50: 15 nM) compared to morpholino analogs (IC50: 25 nM), likely due to better hydrophobic interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Key Findings and Implications

Halogen Effects : Bromine enhances lipophilicity and receptor binding compared to chlorine, while iodine optimizes steric fit in CB1 pockets .

Electron-Withdrawing Groups : Nitro and fluorine substituents improve solubility and metabolic stability but may reduce crystallinity .

Amide vs. Acid: Carboxylic acid derivatives serve as precursors, whereas amides (e.g., morpholino) enhance bioavailability and target engagement .

Biological Activity

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of 1 is , which indicates the presence of bromine and dichlorine substituents that significantly influence its biological properties. The compound exhibits a molecular weight of approximately 392.06 g/mol .

Synthesis

The synthesis of compound 1 involves several steps, including the Claisen condensation of 4-bromoacetophenone and diethyl oxalate, followed by the reaction with thiosemicarbazide. The final product was confirmed via X-ray diffraction analysis, which demonstrated its crystallization as a racemate in the centrosymmetric space group P21/c .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1. It has shown significant cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that compound 1 exhibits IC50 values in the low micromolar range against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

Table 1: Cytotoxicity of Compound 1 Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| Caco-2 | 7.2 |

| MCF-7 (Breast Cancer) | 6.8 |

| A549 (Lung Cancer) | 8.5 |

Anti-inflammatory Activity

Compound 1 has also been evaluated for its anti-inflammatory properties. Research indicates that it inhibits pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential use in treating inflammatory diseases .

The mechanism by which compound 1 exerts its biological effects is primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis. It appears to interact with specific receptors that regulate these processes, although further studies are needed to elucidate the detailed mechanisms involved.

Case Studies

A notable case study involved the evaluation of compound 1's effects on tumor growth in vivo. Mice bearing xenografts of human cancer cells were treated with varying doses of compound 1, leading to a significant reduction in tumor size compared to control groups . This study underscores the potential therapeutic applications of this compound in oncology.

Q & A

Q. Q1. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves:

Condensation : Reacting 2,4-dichlorophenylhydrazine with a substituted diketone to form a hydrazone intermediate.

Cyclization : Using polar solvents (e.g., DMF) under reflux to promote pyrazole ring closure .

Oxidation/Hydrolysis : Converting ester intermediates to carboxylic acids via PCC oxidation or alkaline hydrolysis .

Optimization : Adjusting solvent polarity (e.g., DMSO for cyclization), temperature control (reflux for 3–6 hours), and purification via silica gel chromatography improves yields (72% reported in ).

Advanced Synthesis

Q. Q2. How do substituents influence cyclization efficiency?

- Electron-withdrawing groups (Br, Cl) at the 4- and 5-positions stabilize transition states via resonance effects, enhancing cyclization rates .

- Steric hindrance : Bulky substituents (e.g., 2,4-dichlorophenyl) at the 1-position reduce rotational freedom, favoring intramolecular hydrogen bonding and faster ring closure .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize dipolar intermediates, accelerating cyclization compared to non-polar solvents .

Basic Characterization

Q. Q3. Which methods confirm the compound’s structure?

- X-ray diffraction (XRD) : Resolves dihedral angles between aromatic rings (e.g., 74.91° between bromophenyl and pyrazole rings ).

- NMR : NMR identifies proton environments (e.g., pyrazole protons at δ 7.4–7.7 ppm), while NMR confirms carboxylic acid (δ ~170 ppm) .

- IR spectroscopy : Detects C=O stretches (~1700 cm) and aromatic C-Br/C-Cl bonds .

Advanced Characterization

Q. Q4. How to resolve spectral discrepancies in novel derivatives?

- Computational modeling : Density Functional Theory (DFT) simulates NMR/IR spectra to validate experimental data .

- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., FAB-HRMS for CB1 antagonists with <1 ppm error ).

- Dynamic effects : Rotameric equilibria in solution can explain NMR signal splitting, addressed via variable-temperature NMR .

Biological Activity

Q. Q5. What assays evaluate CB1 receptor antagonism?

- Radioligand binding : Competitive assays using -SR141716A in CB1-transfected HEK293 cells .

- Functional assays : Inhibition of forskolin-induced cAMP accumulation or substance P release in spinal cord models .

- Structural impact : Replacing the 5-aryl group with alkynylthiophenes improves CB1 selectivity (>100-fold vs. CB2) .

Structure-Activity Relationships (SAR)

Q. Q6. What structural features enhance CB1 antagonism?

- 1-Position : 2,4-Dichlorophenyl groups occupy a hydrophobic receptor pocket (binding affinity IC < 10 nM ).

- 5-Position : Para-halogenated aryl groups (Br, I) enhance π-π stacking with Phe200 .

- 3-Position : Carboxylic acid forms hydrogen bonds with Thr197; carboxamide derivatives (e.g., AM281) retain activity but alter pharmacokinetics .

Conformational Analysis

Q. Q7. How does rotational restriction affect receptor binding?

- Constrained analogues : Bridged diarylpyrazoles (e.g., compound 11) exhibit reduced affinity due to a 20 kcal/mol energy barrier for aryl rotation, hindering optimal receptor engagement .

- Bioactive conformation : Molecular modeling suggests coplanar alignment of the 2,4-dichlorophenyl and pyrazole rings stabilizes van der Waals interactions .

Analytical Challenges

Q. Q8. How to address solubility issues in aqueous assays?

- Co-solvents : DMSO (≤0.1% v/v) maintains solubility without cytotoxicity .

- Prodrug strategies : Esterification of the carboxylic acid improves solubility, with enzymatic hydrolysis regenerating the active form .

- Formulation : Lipid-based carriers (e.g., micelles) enhance dispersion in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.